![molecular formula C8H14N4NiO4 B12507356 Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide} CAS No. 46755-15-1](/img/structure/B12507356.png)
Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide} is a coordination complex with the molecular formula C8H14N4NiO4. This compound is known for its unique structure, where the nickel ion is coordinated with two ligands of 3-nitrosobut-2-en-2-ylamino oxidanide. It has a molecular mass of 288.915 Da and is recognized for its distinctive properties and applications in various scientific fields .
Vorbereitungsmethoden
The synthesis of Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide} typically involves the reaction of nickel salts with 3-nitrosobut-2-en-2-ylamino oxidanide ligands under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the formation of the desired complex. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel complexes.
Substitution: The ligands in the complex can be substituted with other ligands, leading to the formation of different nickel coordination complexes. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide} has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide} involves its ability to coordinate with various substrates and catalyze chemical reactions. The nickel ion in the complex acts as a central metal, facilitating the transfer of electrons and promoting the formation of reaction intermediates. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide} can be compared with other nickel coordination complexes, such as:
Nickel bis(dimethylglyoximate): This compound is known for its use in the qualitative analysis of nickel and has a similar coordination environment but different ligands.
Nickel(2+) bis{[(3,5-dimethylpyrazol-1-yl)methane]}: This complex has different ligands and is used in catalytic systems for various chemical reactions. The uniqueness of Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide} lies in its specific ligand structure and the resulting properties and applications.
Eigenschaften
CAS-Nummer |
46755-15-1 |
|---|---|
Molekularformel |
C8H14N4NiO4 |
Molekulargewicht |
288.91 g/mol |
IUPAC-Name |
nickel(2+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/2C4H8N2O2.Ni/c2*1-3(5-7)4(2)6-8;/h2*7-8H,1-2H3;/q;;+2/p-2 |
InChI-Schlüssel |
UNMGLSGVXHBBPH-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=NO)C(=N[O-])C.CC(=NO)C(=N[O-])C.[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507277.png)
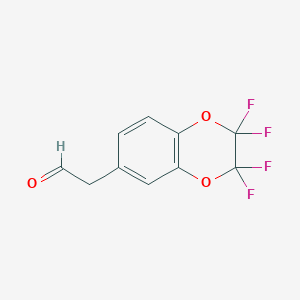


![4-carbamimidamido-5-acetamido-6-[2-hydroxy-1-methoxy-3-(octanoyloxy)propyl]-5,6-dihydro-4H-pyran-2-carboxylic acid](/img/structure/B12507293.png)
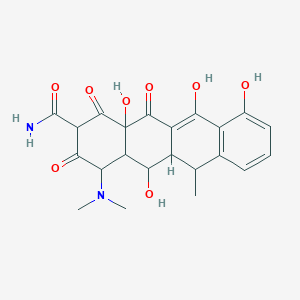
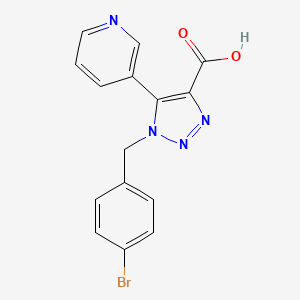
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12507315.png)
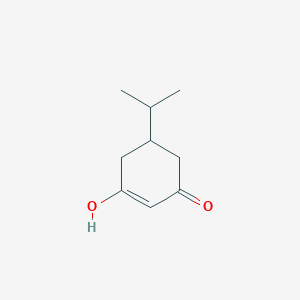
![Imidazo[1,2-c]pyrimidin-8-amine](/img/structure/B12507325.png)
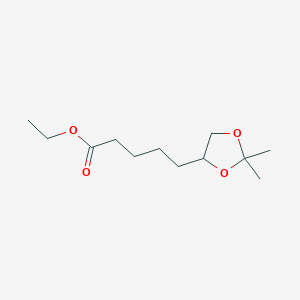
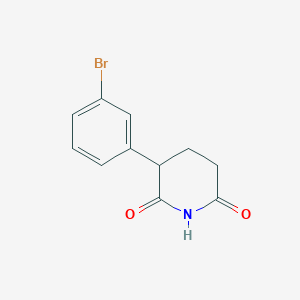
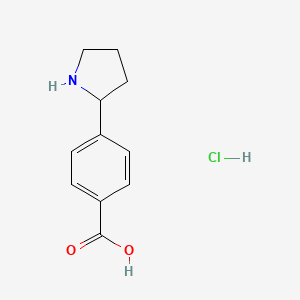
![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine](/img/structure/B12507334.png)
